N-Boc-4-dimethyl-L-glutamic Acid
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Overview
Description
Azelaic bishydroxamic acid is a compound known for its potential applications in various fields, including medicine and industry. It is a derivative of azelaic acid, which is a naturally occurring dicarboxylic acid found in grains like wheat, rye, and barley. Azelaic bishydroxamic acid is particularly noted for its role as a histone deacetylase inhibitor, making it a promising candidate for cancer therapy and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azelaic bishydroxamic acid typically involves the reaction of azelaic acid with hydroxylamine under controlled conditions. The process begins with the preparation of azelaic acid, which can be derived from oleic acid through ozonolysis . The azelaic acid is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form azelaic bishydroxamic acid. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of azelaic bishydroxamic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, including crystallization and filtration, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Azelaic bishydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert azelaic bishydroxamic acid into its corresponding amines.
Substitution: The hydroxamic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxamic acids.
Scientific Research Applications
Azelaic bishydroxamic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chelating agent.
Biology: Studied for its role in inhibiting histone deacetylases, which are enzymes involved in gene expression regulation.
Mechanism of Action
The mechanism of action of azelaic bishydroxamic acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Suberoylanilide hydroxamic acid: Another HDAC inhibitor with similar anticancer properties.
Trichostatin A: A well-known HDAC inhibitor used in research for its potent activity.
Hexanoic acid: Structurally related to azelaic acid but with different biological activities.
Uniqueness: Azelaic bishydroxamic acid is unique due to its dual hydroxamic acid groups, which enhance its ability to chelate metal ions and inhibit HDACs. This dual functionality makes it a versatile compound with applications in both medicinal chemistry and industrial processes.
Properties
IUPAC Name |
(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYJNZPQOCDRFX-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609833 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217624-14-0 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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